molecular formula C22H22N4O4 B2532585 N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 946239-86-7

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2532585
CAS No.: 946239-86-7
M. Wt: 406.442
InChI Key: BTTDDEDPXIEOAN-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine-3-carboxamide core substituted with a 4-methoxyphenyl group at the 1-position and a 5-ethyl-1,3,4-oxadiazole-linked phenyl moiety at the 4-position. The oxadiazole ring acts as a bioisostere, contributing to metabolic stability and binding affinity .

Properties

IUPAC Name

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-3-19-24-25-22(30-19)14-4-6-16(7-5-14)23-21(28)15-12-20(27)26(13-15)17-8-10-18(29-2)11-9-17/h4-11,15H,3,12-13H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTDDEDPXIEOAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the potential of oxadiazole derivatives, including the compound , as promising anticancer agents. The structural features of oxadiazoles contribute to their ability to inhibit cancer cell proliferation through various mechanisms.

Case Studies:

  • A study on related oxadiazole compounds demonstrated significant anticancer activity against various cancer cell lines, including non-small-cell lung cancer and ovarian cancer. For instance, compounds similar to N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide exhibited percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% across different cell lines when tested at a concentration of 10 μM .

Table 1: Anticancer Activity of Related Oxadiazole Derivatives

CompoundCell Line TestedPGI (%)
Compound ASNB-1986.61
Compound BOVCAR-885.26
Compound CHOP-9267.55
Compound DMDA-MB-23156.53

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have been extensively studied, showing efficacy against a range of bacterial and fungal pathogens.

Case Studies:

  • In one investigation, various oxadiazole derivatives were synthesized and tested for their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 62 μg/ml .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

CompoundPathogen TestedMIC (μg/ml)
Compound EStaphylococcus aureus64
Compound FE. coli68
Compound GCandida albicans52

Anti-Diabetic Studies

Emerging research suggests that oxadiazole derivatives may also possess anti-diabetic properties. These compounds can influence glucose metabolism and exhibit beneficial effects in diabetic models.

Case Studies:

  • In vivo studies using genetically modified models indicated that certain oxadiazole derivatives significantly lowered glucose levels, suggesting potential for therapeutic use in diabetes management .

Table 3: Anti-Diabetic Effects of Oxadiazole Derivatives

CompoundModel UsedEffect on Glucose Levels
Compound HDrosophila melanogasterSignificant reduction
Compound IDiabetic rat modelModerate reduction

Mechanism of Action

The mechanism of action of N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

  • Chlorophenyl vs. Methoxyphenyl: The compound 1-(4-chlorophenyl)-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-5-oxopyrrolidine-3-carboxamide () replaces the methoxy group with a chloro substituent.
  • Fluorophenyl Derivatives :
    In 1-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (), the fluorine atom introduces moderate electronegativity, balancing solubility and membrane permeability. However, the methoxy group in the target compound may offer superior hydrogen-bonding capabilities .

Heterocyclic Ring Modifications

  • Oxadiazole vs. Thiadiazole :
    Replacing oxadiazole with thiadiazole (e.g., N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide , ) introduces sulfur, which can enhance π-π stacking but may reduce metabolic stability due to susceptibility to oxidation .

  • Substituents on Heterocycles :
    The ethyl group on the oxadiazole in the target compound contrasts with bulkier groups like cyclohexyl () or cyclobutyl (). Smaller substituents (e.g., ethyl) may improve binding pocket compatibility in enzyme targets, as seen in MERS-CoV inhibitors () .

Tabulated Comparison of Key Compounds

Compound Name Key Substituents Heterocycle Molecular Weight Cytotoxicity (HEK Cells) Reference
Target Compound 4-Methoxyphenyl, 5-Ethyl-oxadiazole Oxadiazole ~424 Not reported
1-(4-Chlorophenyl)-N-[4-(5-Ethyl-oxadiazol-2-yl)Phenyl]-5-Oxo-pyrrolidine-3-Carboxamide 4-Chlorophenyl Oxadiazole ~428 0.602%
N-(5-Cyclohexyl-thiadiazol-2-yl)-1-(4-Fluorophenyl)-5-Oxo-pyrrolidine-3-Carboxamide 4-Fluorophenyl, Cyclohexyl Thiadiazole 388.46 Not reported
N-(5-Cyclobutyl-thiadiazol-2-yl)-1-(4-Methoxyphenyl)-5-Oxo-pyrrolidine-3-Carboxamide 4-Methoxyphenyl, Cyclobutyl Thiadiazole 372.4 Not reported

Key Research Findings

  • Electron-Donating Groups : Methoxy substituents enhance solubility and reduce cytotoxicity compared to halogens like chlorine or fluorine .
  • Heterocycle Choice : Oxadiazoles generally exhibit better metabolic stability than thiadiazoles but may sacrifice binding affinity in certain targets .
  • Substituent Size : Smaller groups (e.g., ethyl) on heterocycles improve compatibility with enzyme active sites, as observed in antiviral studies .

Q & A

Q. What synthetic methodologies are recommended for preparing the target compound, and how can reaction efficiency be optimized?

The compound can be synthesized via cyclocondensation of hydrazine derivatives with carbonyl precursors. For example, oxadiazole ring formation in analogous compounds involves reacting hydrazines with CS₂ under basic conditions (e.g., KOH in methanol at 0–5°C), followed by acidification to precipitate intermediates . Critical parameters include:

  • Temperature control (0–5°C during oxadiazole formation to prevent side reactions)
  • Stoichiometric ratios (1:1.2 molar ratio of hydrazine to carbonyl precursor)
  • Purification via column chromatography (ethyl acetate/hexane gradients) or recrystallization (ethanol/water). Typical yields range from 60–82% under optimized conditions .

Q. How can spectroscopic techniques validate the structural integrity of the compound?

Key characterization methods include:

  • ¹H/¹³C NMR : Look for signals corresponding to the ethyl group on oxadiazole (δ ~1.3 ppm for CH₃, δ ~2.8–3.0 ppm for CH₂) and the methoxyphenyl moiety (δ ~3.8 ppm for OCH₃) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and oxadiazole ring vibrations (C=N at ~1600 cm⁻¹) .
  • Elemental Analysis : Ensure ≤0.4% deviation between calculated and observed C/H/N values .

Advanced Research Questions

Q. What strategies resolve discrepancies in NMR data during derivative synthesis (e.g., unexpected splitting or missing peaks)?

Discrepancies often arise from conformational flexibility or impurities. Solutions include:

  • Variable Temperature NMR : Identify dynamic effects by analyzing spectra at 25°C vs. 50°C.
  • 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating proton-proton or proton-carbon couplings .
  • HPLC-PDA Purity Checks : Detect impurities >0.1% using C18 columns (acetonitrile/water gradients) .

Q. How can X-ray crystallography elucidate stereoelectronic effects of substituents on the pyrrolidone ring?

Single-crystal X-ray diffraction can:

  • Reveal dihedral angles between the pyrrolidone and oxadiazole rings (e.g., ~15–25° for optimal π-π stacking).
  • Identify hydrogen-bonding interactions (e.g., between the pyrrolidone carbonyl and solvent molecules) that stabilize the crystal lattice .
  • Guide SAR studies by correlating substituent orientation (e.g., ethyl group position) with biological activity .

Q. What computational approaches predict the impact of substituent modifications on bioactivity?

  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to evaluate electronic effects (e.g., electron-withdrawing groups on oxadiazole enhance electrophilicity) .
  • Molecular Docking : Simulate binding to target proteins (e.g., bacterial enzymes) using AutoDock Vina to prioritize analogs with improved affinity .
  • QSAR Models : Correlate substituent properties (logP, polar surface area) with experimental antibacterial data from structural analogs .

Methodological Challenges & Troubleshooting

Q. How can low yields during oxadiazole ring formation be mitigated?

  • Reagent Purity : Use freshly distilled CS₂ and anhydrous KOH to minimize hydrolysis side reactions.
  • Stepwise Cyclization : Isolate intermediates (e.g., hydrazine-carboxamide precursors) before oxadiazole formation to reduce competing pathways .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes at 100°C, improving yields by 15–20% .

Q. What analytical workflows address conflicting mass spectrometry (MS) and elemental analysis data?

  • High-Resolution MS (HRMS) : Confirm molecular ion accuracy (e.g., [M+H]⁺ within 2 ppm of theoretical mass).
  • Thermogravimetric Analysis (TGA) : Detect solvent residues (>1% weight loss below 150°C) that skew elemental results .
  • Combined LC-MS/NMR : Cross-validate purity and structural assignments in a single run .

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